molecular formula C10H22O B2769304 1-Decanol-D2 CAS No. 42006-99-5

1-Decanol-D2

Cat. No.: B2769304
CAS No.: 42006-99-5
M. Wt: 160.297
InChI Key: MWKFXSUHUHTGQN-KBMKNGFXSA-N
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Description

1-Decanol-D2, also known as deuterated decanol, is a deuterium-labeled derivative of 1-decanol. The chemical formula for this compound is C10H21DO, where two hydrogen atoms are replaced by deuterium. This compound is a long-chain fatty alcohol with a hydroxyl group (-OH) attached to the first carbon of a ten-carbon alkyl chain. It is a clear, colorless liquid with a slightly sweet odor and is used in various scientific and industrial applications.

Scientific Research Applications

1-Decanol-D2 has several applications in scientific research:

    Chemistry: It is used as a deuterium-labeled internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: The compound is used in metabolic studies to trace the incorporation and metabolism of fatty alcohols in biological systems.

    Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs containing fatty alcohol moieties.

    Industry: It is used in the production of deuterated surfactants and lubricants, which have applications in various industrial processes.

Safety and Hazards

1-Decanol-D2 is combustible and may explode when heated. It is essential to keep it away from heat sources and ignition .

Biochemical Analysis

Biochemical Properties

1-Decanol-D2, like its parent compound 1-Decanol, plays a crucial role in the formation of hydroxyl-functionalized stilbenoid molecular sieves . It forms a stable monolayer to facilitate the arrangement of molecular tectons, resulting in sieves with desired porosity and selectivity . The hydroxyl groups in these sieves enhance their chemical properties for applications in filtering and catalysis .

Cellular Effects

The cellular effects of this compound are not well-studied. Studies on similar compounds suggest that they can influence cell growth. For example, 1-Decanol has been shown to have effects on the growth of the microalga Botryococcus braunii .

Molecular Mechanism

It is known that 1-Decanol, the parent compound, can interact effectively with both polar and non-polar components, aiding in the precise construction of complex structures . This suggests that this compound might have similar properties.

Temporal Effects in Laboratory Settings

1-Decanol has been shown to maintain good thermal stability even after 220 heating/cooling cycles .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Studies on similar compounds suggest that they can have varying effects at different dosages .

Metabolic Pathways

Research on 1-Decanol suggests that it can be produced synthetically via the Ziegler process . A recent study also showed that strains of Yarrowia lipolytica were genetically modified to enhance their capacity for 1-decanol production .

Transport and Distribution

Studies on 1-Decanol suggest that it plays a crucial role in the formation of hydroxyl-functionalized stilbenoid molecular sieves, indicating that it may have a role in transport and distribution .

Subcellular Localization

Similar compounds have been shown to localize in specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decanol-D2 can be synthesized through several methods:

    Hydrogenation of Decanoic Acid: This method involves the hydrogenation of decanoic acid or its esters in the presence of a deuterium source. The reaction typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions.

    Hydroformylation of Decene: This process, also known as the OXO process, involves the hydroformylation of decene in the presence of deuterium gas. The reaction is catalyzed by a rhodium or cobalt complex and results in the formation of deuterated aldehydes, which are subsequently hydrogenated to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

1-Decanol-D2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to decanoic acid-D2 using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and elevated temperatures.

    Reduction: The compound can be reduced to decane-D2 using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can produce decyl chloride-D2.

    Esterification: The hydroxyl group of this compound can react with carboxylic acids to form esters. This reaction is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Comparison with Similar Compounds

1-Decanol-D2 can be compared with other deuterated and non-deuterated long-chain alcohols:

    1-Decanol: The non-deuterated counterpart of this compound, with similar chemical properties but different isotopic composition.

    1-Dodecanol: A twelve-carbon fatty alcohol with similar applications but a longer alkyl chain.

    1-Octanol: An eight-carbon fatty alcohol with different physical properties and applications due to its shorter chain length.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing compared to its non-deuterated counterparts.

Properties

IUPAC Name

1,1-dideuteriodecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i10D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKFXSUHUHTGQN-KBMKNGFXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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